molecular formula C17H10BrFN4S B2772014 (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477191-00-7

(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2772014
CAS No.: 477191-00-7
M. Wt: 401.26
InChI Key: NLYADKDCOFILRX-HZHRSRAPSA-N
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Description

(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, bromophenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and fluorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane

Scientific Research Applications

(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include:

  • Cetylpyridinium chloride
  • Domiphen bromide
  • tert-Butyl carbamate
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

What sets this compound apart is its unique combination of functional groups and the thiazole ring structure. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2E)-4-(3-bromophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN4S/c18-12-3-1-2-11(8-12)16-10-24-17(21-16)15(9-20)23-22-14-6-4-13(19)5-7-14/h1-8,10,22H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYADKDCOFILRX-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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